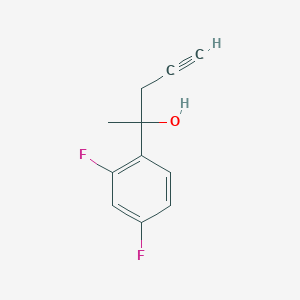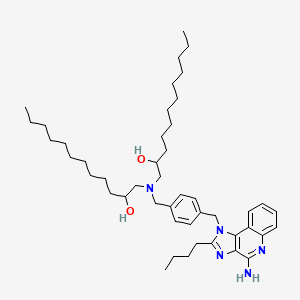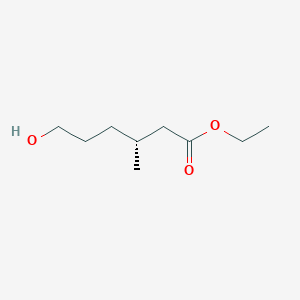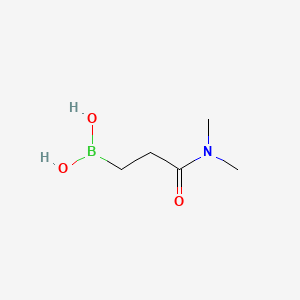
(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane is a chiral compound with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties. The presence of an amino group, a hydroxyl group, and a chlorophenyl group makes it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a precursor compound, such as a ketone or an imine, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
科学研究应用
(1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. The chlorophenyl group can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (1S,2R)-2-Amino-1-(4-bromophenyl)-1-hydroxypropane
- (1S,2R)-2-Amino-1-(4-fluorophenyl)-1-hydroxypropane
- (1S,2R)-2-Amino-1-(4-methylphenyl)-1-hydroxypropane
Uniqueness
What sets (1S,2R)-2-Amino-1-(4-chlorophenyl)-1-hydroxypropane apart from similar compounds is the presence of the chlorine atom in the phenyl ring. This chlorine atom can significantly influence the compound’s reactivity and binding properties, making it a unique and valuable molecule for various applications.
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
(1S,2R)-2-amino-1-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,9,12H,11H2,1H3/t6-,9-/m1/s1 |
InChI 键 |
LTOCGMHUCZEAMG-HZGVNTEJSA-N |
手性 SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)Cl)O)N |
规范 SMILES |
CC(C(C1=CC=C(C=C1)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)









![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)



